molecular formula C8H16O3 B164397 3-Hydroxyoctanoic acid CAS No. 88930-08-9

3-Hydroxyoctanoic acid

Cat. No.: B164397
CAS No.: 88930-08-9
M. Wt: 160.21 g/mol
InChI Key: NDPLAKGOSZHTPH-UHFFFAOYSA-N
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Description

3-Hydroxyoctanoic acid is a medium-chain beta-hydroxy acid that serves as a critical building block and metabolite in advanced scientific research. Its primary application is in the metabolic engineering of microorganisms for the sustainable production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polymers. Specifically, it is a main monomeric constituent of poly(3-hydroxyoctanoate) (PHO), an elastomeric biopolymer investigated for applications in biodegradable rubbers, pressure-sensitive adhesives, and biomedical scaffolds due to its high flexibility and biocompatibility . In this context, this compound is polymerized by the action of PHA synthases (PhaC) in engineered bacterial strains such as Escherichia coli and Pseudomonas putida . Beyond biopolymer synthesis, this compound is an endogenous molecule in humans, animals, and plants. It acts as a ligand for hydroxycarboxylic acid receptors and is studied as a metabolic intermediate in fatty acid beta-oxidation pathways . Its role as a biomarker in clinical research for diagnosing certain metabolic disorders is also an area of active investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-38-3
Record name Poly(3-Hydroxyoctanoic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-38-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00864487
Record name 3-Hydroxyoctanoic acid
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-27-4, 120659-38-3
Record name 3-Hydroxyoctanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxyoctanoic acid
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Record name Poly(3-hydroxyoctanoic acid)
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Record name 3-Hydroxyoctanoic acid
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Record name 3-hydroxyoctanoic acid
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Record name 3-HYDROXYOCTANOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanoic acid can be synthesized starting from the bacterial polymer polyhydroxyalkanoate. The process involves the hydrolysis of polyhydroxyalkanoate to yield this compound . The reaction conditions typically include the use of acidic or basic hydrolysis, followed by purification steps such as extraction and drying.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Bacteria such as Pseudomonas putida are used to produce polyhydroxyalkanoates, which are then hydrolyzed to obtain this compound . This method is advantageous due to its sustainability and use of renewable resources.

Chemical Reactions Analysis

Enzymatic Hydrolysis of Polyhydroxyalkanoates (PHAs)

3-HOA serves as a monomeric unit in microbial polyhydroxyalkanoates (PHAs), which are hydrolyzed by extracellular depolymerases. Pseudomonas fluorescens GK13 produces a PHA depolymerase that cleaves poly(3-hydroxyoctanoate) [P(3HO)] into chiral (R)-3-HOA monomers .

Parameter Value Source
Substrate (P(3HO))89% 3-hydroxyoctanoate content
K<sub>m</sub> (P(3HO))34 μg/mL
V<sub>max</sub> (P(3HO))76 U/mg protein
Optimal pH8.0

This enzyme exhibits broad substrate specificity, efficiently hydrolyzing p-nitrophenyl octanoate (PNPO) with a K<sub>m</sub> of 190 μM . The reaction mechanism involves serine hydrolase activity, releasing (R)-3-HOA for bacterial carbon metabolism .

Metabolic Pathways in Humans

3-HOA is a mitochondrial β-oxidation intermediate, accumulating under conditions like fasting or diabetic ketoacidosis . Key reactions include:

  • β-Oxidation : Catalyzed by 3-hydroxyacyl-CoA dehydrogenase, producing acetyl-CoA and shorter-chain fatty acids .

  • ω-Oxidation : Generates dicarboxylic acids (e.g., 3-hydroxydicarboxylic acids) via cytochrome P450 enzymes .

Elevated plasma 3-HOA (5–20 μM) activates HCA3 receptors, inhibiting lipolysis in adipocytes—a feedback mechanism during prolonged fasting .

Synthetic Modifications

3-HOA undergoes chemical transformations for material science:

  • Esterification : Methyl and benzyl esters synthesized for PHA-based polymers .

  • Oxidation : Catalyzed by alcohol dehydrogenases to yield 3-oxooctanoic acid, a precursor for flavor compounds .

Receptor Interactions

3-HOA acts as an endogenous agonist for:

  • HCA3 : Binds with EC<sub>50</sub> = 8 μM, inhibiting cAMP production in adipocytes .

  • GPR84 : Activates myeloid cell signaling at micromolar concentrations, modulating immune responses .

Pathological Significance

3-Hydroxyoctanoic aciduria (elevated urinary 3-HOA) is linked to mitochondrial β-oxidation disorders, such as:

  • Non-ketotic hypoglycemia

  • Hepatic cirrhosis

Scientific Research Applications

Biochemical Significance

3-Hydroxyoctanoic acid is primarily recognized as an endogenous agonist of the hydroxycarboxylic acid receptor 3 (HCA3), which plays a crucial role in metabolic regulation and energy homeostasis. Its ability to modulate cellular signaling pathways makes it a candidate for therapeutic interventions in metabolic disorders.

2.1. Polyhydroxyalkanoates (PHAs) Production

3-HOA is a key monomer for the production of polyhydroxyalkanoates (PHAs), biodegradable polymers that have applications in packaging, agricultural films, and biomedical devices. The production process typically involves bacterial fermentation using substrates like glucose or fatty acids.

Case Study: PHA Production from this compound
A study demonstrated the efficient conversion of 3-HOA into PHAs by Pseudomonas species, highlighting its potential as a sustainable alternative to petroleum-based plastics .

Table 2: Applications of PHAs Derived from 3-HOA

ApplicationDescription
PackagingBiodegradable films and containers
Medical DevicesSutures, implants, and drug delivery systems
Agricultural FilmsMulch films that enhance soil quality

Nutritional and Therapeutic Uses

3-HOA is also explored for its nutritional benefits, particularly in medium-chain triglyceride (MCT) formulations. MCTs are known for their rapid metabolism and energy supply, making them useful in dietary interventions for obesity and metabolic syndrome.

Case Study: MCTs in Clinical Nutrition
Research indicates that MCTs containing octanoate (a related compound) can improve lipid metabolism and enhance weight loss when included in the diet .

Research and Development

Ongoing research is focused on the synthesis of derivatives of 3-HOA for enhanced biological activity or novel functionalities. For instance, modifications of 3-HOA are being studied for their potential anti-inflammatory properties.

Table 3: Research Directions Involving 3-HOA

Research FocusDescription
Derivative SynthesisCreating new compounds with improved efficacy
Anti-inflammatory StudiesInvestigating potential therapeutic effects
Metabolic Pathway AnalysisUnderstanding its role in fatty acid metabolism

Environmental Applications

The biodegradability of polymers derived from 3-HOA positions them as eco-friendly alternatives to conventional plastics. This aspect is particularly relevant given the global push towards sustainable materials.

Case Study: Environmental Impact Assessment
Studies assessing the degradation rates of PHA-based materials have shown promising results, indicating that these materials can significantly reduce plastic pollution when used in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-hydroxyoctanoic acid with other β-hydroxy fatty acids differing in chain length:

Compound Molecular Formula Molecular Weight Chain Length pKa Hydrophobicity (LogP)* Key Sources
3-Hydroxyhexanoic acid C₆H₁₂O₃ 132.16 C6 ~4.5 1.2 scl-PHAs (e.g., Cupriavidus)
This compound C₈H₁₆O₃ 160.21 C8 4.84 2.1 mcl-PHAs (Pseudomonas spp.)
3-Hydroxydecanoic acid C₁₀H₂₀O₃ 188.26 C10 ~5.0 3.0 mcl-PHAs, fungal metabolites
3-Hydroxydodecanoic acid C₁₂H₂₄O₃ 216.32 C12 ~5.2 4.2 mcl-PHAs, Yarrowia lipolytica
3-Hydroxytetradecanoic acid C₁₄H₂₈O₃ 244.37 C14 ~5.4 5.5 mcl-PHAs

*LogP values estimated based on chain-length trends.

Key Observations :

  • Solubility : Shorter chains (C6–C8) exhibit higher water solubility due to lower hydrophobicity and pKa values near physiological pH.
  • Thermal Stability : Longer chains (C12–C14) have higher melting points, making them suitable for rigid bioplastics .
Antimicrobial and Antiproliferative Effects
  • This compound: Demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi. Methyl and benzyl ester derivatives enhance potency .
  • 3-Hydroxydecanoic Acid: Activates GPR84, inducing sustained ERK signaling in immune cells but lacks β-arrestin recruitment, unlike this compound .
  • 3-Hydroxydodecanoic Acid: Limited bioactivity data, though it is a precursor for fungal beauveriolides, which have insecticidal properties .
Receptor Interactions
  • HCA3 Activation: this compound is an endogenous agonist for hydroxycarboxylic acid receptor 3 (HCA3), recruiting β-arrestin-2 to regulate cell adhesion.
  • Structural Insights : HCA3 favors C8–C10 ligands due to an extended sub-pocket in its binding site. Mutagenesis studies show that HCA2 (preferring C4 β-hydroxybutyrate) gains responsiveness to C8 ligands when modified .

Biological Activity

3-Hydroxyoctanoic acid (3-OH-OA) is a medium-chain fatty acid with significant biological activity, particularly in antimicrobial and metabolic contexts. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a hydroxy fatty acid characterized by a hydroxyl group at the third carbon of an octanoic acid chain. Its chemical formula is C8H16O3C_8H_{16}O_3, and it can exist in various forms, including as a component of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microbial fermentation.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study synthesized various derivatives of (R)-3-hydroxyoctanoic acid and evaluated their effects against a range of pathogens:

  • Minimum Inhibitory Concentrations (MICs):
    • Gram-positive bacteria: 2.8-7.0 mM
    • Gram-negative bacteria: 0.1-6.3 mM
    • Fungi (e.g., Candida albicans): 0.1-6.3 mM

These findings suggest that the presence of the carboxylic group is crucial for its antimicrobial efficacy . Furthermore, halogenated derivatives were shown to inhibit the formation of C. albicans hyphae, indicating a potential application in treating fungal infections.

2. Metabolic Effects

This compound has been identified as a metabolite with roles in energy metabolism and signaling:

  • Receptor Activation:
    • It interacts with hydroxy-carboxylic acid receptors (HCA), particularly GPR109B, which is implicated in the regulation of lipolysis and energy homeostasis. Notably, 3-OH-OA does not activate HCA1 or HCA2 receptors but acts on GPR109B, influencing metabolic pathways related to fat storage and utilization .

Case Studies

Case Study 1: 3-Hydroxyoctanoic Aciduria

A clinical case involving a four-month-old child with non-ketotic hypoglycemia highlighted the significance of this compound as a metabolic marker. The child exhibited elevated levels of this compound in urine and plasma, suggesting an underlying defect in fatty acid metabolism . This case underscores the importance of monitoring 3-OH-OA levels in diagnosing metabolic disorders.

Case Study 2: Dietary Interventions in LCHAD Deficiency

In patients with Long-Chain Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, dietary management involving medium-chain triglycerides (MCTs) containing octanoate has been explored. Studies indicated that supplementation with octanoate reduced the accumulation of toxic long-chain fatty acids, demonstrating that this compound could play a protective role in metabolic regulation under specific conditions .

Research Findings

Recent studies have focused on the production and application of poly(this compound) (PHO), which consists primarily of this compound:

Parameter Value
Purity~99%
Main Component96 mol% this compound
Production MethodFermentation using Pseudomonas putida
YieldHigh cell density (up to 53 g/L)

This table illustrates the efficiency of microbial fermentation processes in producing high-purity PHO, which has implications for bioplastics and biodegradable materials .

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-Hydroxyoctanoic acid in laboratory settings?

this compound is primarily synthesized chemically, with purity >98% confirmed via thin-layer chromatography (TLC) and gas chromatography (GC) . Key steps include:

  • Synthetic routes : Chemical synthesis using β-hydroxy fatty acid precursors, with final purification via solvent extraction (e.g., chloroform, ethanol) .
  • Quality control : Validate purity using TLC systems (hexane/ethyl ether/acetic acid, 70:30:2) and GC-MS for trace impurities .
  • Storage : Store at -20°C in desiccated conditions to prevent degradation; pre-weigh aliquots to avoid repeated freeze-thaw cycles .

Q. How can researchers ensure the stability of this compound during experimental use?

  • Solubility : Dissolve in ethanol or methanol for short-term use; avoid aqueous solutions unless buffered to prevent hydrolysis .
  • Handling : Prepare solutions fresh daily or store aliquots at -20°C for ≤1 month. Equilibrate to room temperature before use to prevent condensation .
  • Degradation monitoring : Use LC-MS or GC-MS to detect oxidation or esterification byproducts during long-term studies .

Q. What analytical techniques are effective for quantifying this compound in microbial cultures?

  • GC-MS : Derivatize samples (e.g., trimethylsilylation) to enhance volatility and quantify via selected ion monitoring (SIM) .
  • LC-MS/MS : Use reverse-phase columns with electrospray ionization (ESI) in negative mode for direct detection (m/z 160.11) .
  • Metabolomics : Pair with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can isotopic labeling elucidate the metabolic incorporation of this compound into polyhydroxyalkanoates (PHAs)?

  • Labeling strategies : Use ¹³C- or ²H-labeled this compound to track its incorporation into PHAs via bacterial fermentation (e.g., Pseudomonas putida GPo1) .
  • NMR analysis : Monitor isotopic enrichment in PHA polymers to confirm monomer integration and polymerization efficiency .
  • Enzyme assays : Couple with depolymerase enzymes (e.g., Pseudomonas fluorescens GK13) to hydrolyze PHAs and validate labeled monomer release .

Q. How can contradictory data on this compound’s roles in β-oxidation vs. PHA biosynthesis be resolved?

  • Genetic knockouts : Use microbial strains lacking PHA synthase (phaC) or β-oxidation enzymes (e.g., fadB) to isolate metabolic pathways .
  • Temporal metabolomics : Profile intracellular metabolites during growth phases to identify pathway dominance (e.g., PHA accumulation in nutrient-limited conditions) .
  • Enzyme inhibition : Apply β-oxidation inhibitors (e.g., mercaptoacetate) to assess compensatory PHA synthesis .

Q. What methodologies characterize the agonist activity of this compound on orphan receptor GPR109B?

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-3-Hydroxyoctanoic acid) in competitive binding studies with GPR109B-expressing cell lines .
  • Signal transduction : Measure cAMP inhibition or MAPK activation via luciferase reporter assays in HEK293 cells transfected with GPR109B .
  • In vivo models : Validate activity in GPR109B knock-out mice to confirm receptor specificity and anti-lipolytic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Hydroxyoctanoic acid
Reactant of Route 2
3-Hydroxyoctanoic acid

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